5-(3-Aminophenyl)-3-cyanophenol

Beschreibung

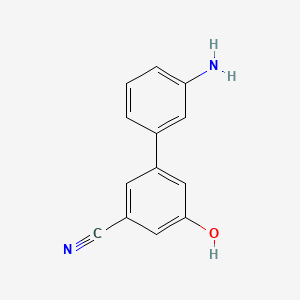

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-aminophenyl)-5-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(15)6-10/h1-7,16H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYAQDYNWUBATQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684619 |

Source

|

| Record name | 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261900-78-0 |

Source

|

| Record name | 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3-Aminophenyl)-3-cyanophenol CAS number and nomenclature

This is an in-depth technical guide on the chemical entity 5-(3-Aminophenyl)-3-cyanophenol , a specialized biaryl intermediate used in high-precision medicinal chemistry.

Nomenclature, Synthesis, and Application in Drug Discovery

Compound Identity & Nomenclature

5-(3-Aminophenyl)-3-cyanophenol is a bifunctional biaryl scaffold characterized by a 1,3-disubstituted benzene ring linked to a 3-aminophenyl group.[1][2][3] Its structural rigidity and orthogonal functional handles (phenol, nitrile, amine) make it a "privileged structure" in the design of kinase inhibitors, nuclear receptor ligands, and PROTAC linkers.[3]

Core Identifiers

| Parameter | Details |

| CAS Registry Number | 1261900-78-0 |

| IUPAC Name | 3'-Amino-5-hydroxy-[1,1'-biphenyl]-3-carbonitrile |

| Systematic Name | 3-(3-Aminophenyl)-5-hydroxybenzonitrile |

| Common Synonyms | 5-(3-Aminophenyl)-3-cyanophenol; 3'-Amino-5-hydroxybiphenyl-3-carbonitrile |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| SMILES | Nc1cccc(c1)-c1cc(O)cc(c1)C#N |

| InChI Key | FCYINOGGOHJKBT-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of two aromatic rings connected by a single bond (biaryl axis).[3]

-

Ring A (Left): A phenyl ring substituted at the meta position (relative to the biaryl bond) with a primary amine (-NH₂).[3]

-

Ring B (Right): A phenyl ring substituted at positions 3 and 5 (relative to the biaryl bond) with a nitrile (-CN) and a hydroxyl (-OH) group.[3]

This specific substitution pattern (3,5-disubstitution on one ring, 3-substitution on the other) creates a non-planar, twisted geometry that is critical for fitting into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).[3]

Synthesis & Production Protocols

The synthesis of 1261900-78-0 relies on transition-metal-catalyzed cross-coupling chemistry.[3] The most robust industrial route is the Suzuki-Miyaura Coupling , which tolerates the polar functional groups (OH, CN, NH₂) with minimal protection steps.[3]

Retrosynthetic Analysis

The biaryl bond is formed by coupling an aryl halide (electrophile) with an aryl boronic acid (nucleophile).[3]

-

Fragment A (Electrophile): 3-Bromo-5-hydroxybenzonitrile (CAS 60186-24-5).[3]

-

Fragment B (Nucleophile): 3-Aminophenylboronic acid (CAS 30418-59-8).[3]

Protocol: Pd-Catalyzed Suzuki Coupling (Direct Route)

This protocol avoids protecting groups, utilizing a specialized catalyst system to prevent poisoning by the free amine and phenol.[3]

Reagents:

-

Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex).[3]

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[3]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).[3]

Step-by-Step Methodology:

-

Charge: In a reaction vessel equipped with a reflux condenser and inert gas inlet, charge 3-Bromo-5-hydroxybenzonitrile (1.0 eq) and 3-Aminophenylboronic acid (1.2 eq).

-

Solvate: Add degassed 1,4-Dioxane/Water mixture (0.1 M concentration relative to bromide).

-

Basify: Add K₂CO₃ (2.5 eq).

-

Inert: Purge the system with Nitrogen or Argon for 10 minutes.

-

React: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes).

-

Workup:

-

Purification: Flash column chromatography on silica gel. Gradient elution: 0% → 60% Ethyl Acetate in Hexanes.[3]

-

Note: The product is polar due to the OH and NH₂ groups.[3]

-

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of CAS 1261900-78-0.[3]

Applications in Drug Discovery

This compound is not typically a final drug but a high-value Intermediate and Scaffold .[3] Its specific geometry allows it to serve as a core linker in several therapeutic classes.

A. Kinase Inhibition (Type II Inhibitors)

The "3-amino" and "3-cyano-5-hydroxy" motifs mimic the hydrogen-bonding patterns required to bind to the hinge region of kinases.[3]

-

Mechanism: The -OH and -CN groups can form hydrogen bonds with the backbone residues of the kinase hinge region.[3] The biaryl axis extends the molecule into the hydrophobic back-pocket, where the -NH₂ group can be derivatized (e.g., into a urea or amide) to interact with the "gatekeeper" residue or the DFG motif.[3]

-

Target Classes: p38 MAP Kinase, B-Raf, and VEGFR inhibitors often utilize similar biaryl-urea scaffolds.[3]

B. PROTAC Linker Design

The orthogonal reactivity of the amine and phenol allows this molecule to act as a rigid "exit vector" in PROTAC (Proteolysis Targeting Chimera) design.[3]

-

Amine (-NH₂): Attachment point for the E3 ligase ligand (e.g., Thalidomide or VHL ligand).[3]

-

Phenol (-OH): Attachment point for the linker chain connecting to the Target Protein ligand.[3]

-

Result: A rigid, defined orientation between the two protein-binding domains, improving degradation efficiency.[3]

C. Analytical Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

| Method | Expected Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 9.8–10.2 (s, 1H) | Phenolic -OH |

| δ 7.0–7.6 (m, 7H) | Aromatic Biaryl Protons | |

| δ 5.2–5.5 (br s, 2H) | Aniline -NH₂ | |

| IR Spectroscopy | ~2230 cm⁻¹ | Nitrile (C≡N ) stretch (sharp, distinct) |

| ~3300–3400 cm⁻¹ | Amine/Phenol (O-H / N-H ) stretch | |

| LC-MS | m/z = 211.1 [M+H]⁺ | Positive Ion Mode |

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, its structural components (aminophenyl, cyanophenol) dictate the following safety protocols.

-

Hazard Classification:

-

Handling Precautions:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72183189, 3-Amino-5-hydroxybenzonitrile. Retrieved from [Link](Note: This describes the core substructure and related properties).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457–2483.[3] (Foundational reference for the synthesis protocol).

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 3-Cyanophenol | 873-62-1 [chemicalbook.com]

- 5. 3-Cyanophenol | 873-62-1 [chemicalbook.com]

- 6. 3-Cyanophenol | C7H5NO | CID 13394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Cyanophenol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. 3-Cyanophenol | 873-62-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Characterization of 5-(3-Aminophenyl)-3-cyanophenol: A Predictive and Interpretive Technical Guide

Abstract

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 5-(3-Aminophenyl)-3-cyanophenol, a molecule of interest for its potential applications stemming from its unique electronic and structural features. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and predictive methodologies to offer a robust characterization profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also a detailed interpretation and the underlying scientific rationale.

Introduction

5-(3-Aminophenyl)-3-cyanophenol is a biphenyl derivative featuring a combination of electron-donating (amino and hydroxyl) and electron-withdrawing (cyano) functional groups. This arrangement of substituents is expected to impart unique photophysical and chemical properties to the molecule, making it a candidate for further investigation in medicinal chemistry and materials science. A thorough spectroscopic characterization is the first step in understanding its structure-activity relationships.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(3-Aminophenyl)-3-cyanophenol.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.8 - 10.2 | br s | 1H | -OH |

| 7.4 - 7.6 | m | 2H | Ar-H |

| 7.2 - 7.3 | t | 1H | Ar-H |

| 7.0 - 7.1 | m | 2H | Ar-H |

| 6.8 - 6.9 | ddd | 1H | Ar-H |

| 6.6 - 6.7 | t | 1H | Ar-H |

| 5.3 - 5.5 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 158.0 | C-OH |

| 149.5 | C-NH₂ |

| 142.0 | Ar C-C |

| 140.0 | Ar C-C |

| 130.0 | Ar C-H |

| 125.0 | Ar C-H |

| 120.0 | Ar C-H |

| 118.5 | C≡N |

| 118.0 | Ar C-H |

| 115.0 | Ar C-H |

| 114.0 | Ar C-CN |

| 113.0 | Ar C-H |

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2230 - 2210 | Strong, Sharp | C≡N stretching |

| 1620 - 1580 | Strong | N-H bending and Aromatic C=C stretching |

| 1500 - 1400 | Medium | Aromatic C=C stretching |

| 1350 - 1250 | Strong | C-N stretching |

| 1250 - 1150 | Strong | C-O stretching |

| 900 - 680 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 210 | 100 | [M]⁺ (Molecular Ion) |

| 183 | 40 | [M - HCN]⁺ |

| 182 | 35 | [M - CO]⁺ |

| 154 | 25 | [M - HCN - CO]⁺ |

| 93 | 50 | [C₆H₅NH₂]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

In-depth Spectral Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of 5-(3-Aminophenyl)-3-cyanophenol.

-

¹H NMR Analysis: The aromatic region of the ¹H NMR spectrum is predicted to be complex due to the multiple, distinct aromatic protons and their spin-spin coupling. The broad singlets for the hydroxyl (-OH) and amino (-NH₂) protons are characteristic and their chemical shifts can be sensitive to solvent and concentration. The downfield shifts of the aromatic protons are consistent with their location on electron-deficient and electron-rich aromatic rings.[1][2] The splitting patterns (multiplicity) will arise from coupling with neighboring protons, and a detailed 2D-NMR analysis (like COSY and HSQC) would be necessary for unambiguous assignment of the experimental spectrum.

-

¹³C NMR Analysis: The predicted ¹³C NMR spectrum shows twelve distinct signals, corresponding to the twelve carbon atoms in the molecule. The carbon attached to the hydroxyl group is expected at the most downfield position due to the strong deshielding effect of the oxygen atom. The carbon bearing the cyano group is also significantly downfield. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.[1]

Infrared (IR) Spectroscopy

The predicted IR spectrum reveals the key functional groups present in 5-(3-Aminophenyl)-3-cyanophenol.

-

O-H and N-H Stretching: A broad absorption band in the region of 3450-3300 cm⁻¹ is predicted, which is characteristic of the overlapping stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups. Hydrogen bonding will contribute to the broadening of this band.[3][4]

-

C≡N Stretching: A strong and sharp absorption band is expected in the 2230-2210 cm⁻¹ region, which is a definitive indicator of the nitrile (C≡N) functional group.[5]

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range, while aromatic C=C stretching will give rise to multiple bands in the 1620-1400 cm⁻¹ region.[6][7]

-

N-H Bending and C-N/C-O Stretching: The N-H bending vibration of the primary amine is expected to appear around 1620-1580 cm⁻¹. Strong absorptions for C-N and C-O stretching are predicted in the fingerprint region (1350-1150 cm⁻¹).[4]

-

Aromatic C-H Bending: Strong absorptions in the 900-680 cm⁻¹ region will be due to the out-of-plane bending of the aromatic C-H bonds, and the pattern of these bands can provide information about the substitution pattern of the aromatic rings.[8]

Mass Spectrometry (MS)

The predicted mass spectrum provides information about the molecular weight and potential fragmentation pathways of the molecule.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is predicted to be at m/z 210, corresponding to the molecular weight of 5-(3-Aminophenyl)-3-cyanophenol. The odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule).[9]

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to occur at the weaker bonds and lead to stable fragment ions. Plausible fragmentation pathways include the loss of small neutral molecules such as hydrogen cyanide (HCN) from the nitrile group, and carbon monoxide (CO) from the phenolic ring. The presence of a significant peak at m/z 93 suggests the cleavage of the biphenyl bond to form the stable anilinium radical cation.[10]

Experimental Workflow Visualizations

While the data presented here is predictive, the following diagrams illustrate the standard experimental workflows that would be employed to acquire actual spectroscopic data for 5-(3-Aminophenyl)-3-cyanophenol.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 5-(3-Aminophenyl)-3-cyanophenol, a molecule with significant potential in various scientific fields. By employing predictive methodologies based on fundamental spectroscopic principles, this document offers valuable insights into the expected NMR, IR, and MS data. The detailed interpretations of these predicted spectra serve as a crucial starting point for any future experimental work on this compound. The workflows presented also outline the standard procedures for obtaining such data. This guide underscores the power of predictive spectroscopy as a tool for characterizing novel compounds in the early stages of research and development.

References

-

ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Retrieved from [Link]

- Castejón, M., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282.

- Allen, F., et al. (2021). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 11(8), 543.

- Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia, 1.

- The Organic Chemistry Tutor. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. YouTube.

- Li, Y., et al. (2023). Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning.

- Fiehn, O. (n.d.).

- McGill, C., et al. (2021). Predicting Infrared Spectra with Message Passing Neural Networks.

- Kozma, D., & Szidarovszky, T. (2023). Machine Learning Prediction Of Organic Moieties From The IR Spectra, Enhanced By Additionally Using The Derivative IR Data.

- StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques.

- JEOL. (n.d.).

- LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.

- ResearchGate. (2020, June 27). Is there any software for Predicting MS Spectra of Organic Compounds?.

- e-PG P

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy: Theory.

- Singh, R., & Singh, P. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. RSC Advances, 3(24), 9125-9149.

- LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- Jakubowski, W., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.

- Wang, Y., et al. (2023). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. Applied Sciences, 13(19), 10892.

- Hotta, K., et al. (2014).

- University of Calgary. (n.d.). IR handout.pdf.

- Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(41), 28731-28755.

- OpenStax. (2023, September 20). 15.

- ResearchGate. (n.d.).

- University of Calgary. (n.d.). IR: amines.

- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

- ResearchGate. (n.d.).

- LibreTexts. (2024, March 17). 15.

- Brahmia, A., et al. (2015). Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 12), 1059-1067.

- Kenttämaa, H. I., & E. M. L. Tan. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry, e5002.

- University of Wisconsin-Madison. (n.d.).

- Edwards, J. L., et al. (2014). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 139(6), 1405-1413.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). 3-Cyanophenol(873-62-1) 1H NMR spectrum.

- Lee, K., et al. (2010). Ultrafast Vibrational Spectroscopy of Cyanophenols. The Journal of Physical Chemistry A, 114(8), 2756-2765.

- Han, J., & Li, L. (2021). Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids. TrAC Trends in Analytical Chemistry, 135, 116168.

- Espinosa, J. F., et al. (2024). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)

-

Moatsou, D., et al. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[11]arenes derivatives. Tetrahedron, 71(42), 8114-8121.

- NIST. (n.d.). Phenol, 3-amino-. NIST WebBook.

- Polonica, J. (2012). Mass spectrometry of compounds. Acta Agrophysica, 19(2), 211-224.

- ChemicalBook. (n.d.). 3-Aminophenol(591-27-5) IR Spectrum.

- LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.

- Uivarosi, V., et al. (2024).

- PubChem. (n.d.). 3-Cyanophenol.

- Al-Harbi, L. A., et al. (2023).

- ResearchGate. (n.d.). 1H NMR spectra of guest 3 (p-aminophenol) a in the absence and in the....

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling.

- ATB. (n.d.). M-CYANOPHENOL | C7H5NO | MD Topology | NMR | X-Ray.

- ResearchGate. (n.d.). IR spectra of 3-aminophenol and poly(3-aminophenol) prepared in acid....

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. narsammaacsc.org [narsammaacsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyasia.com [spectroscopyasia.com]

Integrated Structural Elucidation of Novel Aminophenol Pharmacophores

Executive Summary

The structural elucidation of novel aminophenol derivatives presents a unique set of challenges due to the dual presence of electron-donating groups (hydroxyl and amino) on the aromatic scaffold. These moieties induce significant shielding effects, rapid proton exchange, and pH-dependent solubility profiles that complicate standard analytical workflows.

This guide moves beyond basic spectral interpretation, establishing a self-validating elucidation protocol . We prioritize the differentiation of regioisomers (ortho/meta/para) and the unambiguous assignment of N-substituted versus O-substituted derivatives—a common synthetic ambiguity in this class of compounds.

The Elucidation Hierarchy

Structural determination is not a linear checklist but a converging line of evidence. For aminophenols, the workflow must account for the lability of exchangeable protons and the high polarity of the core structure.

Visualization: The Convergent Logic Flow

The following diagram illustrates the critical decision points where data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) must cross-validate.

Figure 1: Convergent workflow ensuring orthogonal validation of the molecular structure.

Mass Spectrometry: The First Line of Defense

For novel aminophenols, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is preferred over Electron Impact (EI) to preserve the molecular ion (

The Nitrogen Rule & RDB

Aminophenols adhere strictly to the Nitrogen Rule : an odd molecular weight indicates an odd number of nitrogen atoms.

-

Protocol: Calculate Ring Double Bond (RDB) equivalents immediately upon obtaining the formula.

-

Insight: A basic aminophenol core (

) has an RDB of 4 (benzene ring = 4). Any value >4 implies additional unsaturation in the novel substituents.

-

Fragmentation Forensics

While HRMS gives the formula, fragmentation (MS/MS) reveals the core. Aminophenols exhibit characteristic neutral losses that serve as structural fingerprints.

| Fragment Loss | Mass Change ( | Structural Implication |

| Loss of | -17 Da | Primary amine present (common in ortho isomers). |

| Loss of | -18 Da | Phenolic hydroxyl (often requires ortho-effect or proximity). |

| Loss of | -28 Da | Phenol ring contraction (characteristic of phenol radical cation). |

| Loss of | -27 Da | Aniline ring fragmentation. |

Critical Check: If you observe a loss of 42 Da (

NMR Spectroscopy: The Connectivity Engine

NMR is the primary tool for elucidation, but aminophenols are notorious for spectral ambiguity in standard solvents like Chloroform-

Solvent Selection Strategy

Do not use

-

Reasoning: In non-polar solvents, the acidic phenolic proton (

) and basic amino protons ( -

The Solution: Use DMSO-

. It forms strong hydrogen bonds with

Regioisomer Differentiation (Ortho/Meta/Para)

Distinguishing the substitution pattern on the benzene ring is the most common challenge.

-

Para-substituted (

): Shows a characteristic -

Ortho-substituted (

): Shows a complex -

Meta-substituted (

): Characterized by a singlet (isolated proton between substituents) at a unique chemical shift, usually shielded.

2D NMR Logic

To build the scaffold, we employ a specific sequence of 2D experiments.

Figure 2: 2D NMR logic for assigning quaternary carbons in substituted aromatics.

The HMBC "Bridge":

The most critical step is linking the exchangeable protons to the carbon skeleton. In DMSO-

Orthogonal Confirmation: IR & XRD

Infrared Spectroscopy (FT-IR)

IR provides a quick "fingerprint" check to ensure the functional groups are intact.

-

Phenolic O-H: Broad band

cmngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Amine N-H: Sharper bands (doublet for primary, singlet for secondary) overlapping the OH region (

cm -

C-N Stretch: Strong band at

cm -

Differentiation: The fingerprint region (

cm

Single Crystal X-Ray Diffraction (SCXRD)

If the derivative can be crystallized, SCXRD is the "gold standard." It provides bond lengths, angles, and absolute configuration (if chiral).

-

Requirement: Slowly evaporate a solution (e.g., Ethanol/Hexane) to grow a crystal

mm. -

Outcome: Unambiguous confirmation of N-alkylation vs O-alkylation, which can be difficult to distinguish solely by NMR if the alkyl chain is long [5].

Standard Operating Procedure (SOP)

Protocol: Structural Elucidation of Compound X (Novel Aminophenol)

-

Purity Check:

-

Inject sample on HPLC (C18 column, Water/Acetonitrile gradient).

-

Requirement: Purity

(Area under curve) to prevent impurity peaks from confusing the NMR interpretation.

-

-

Mass Spec Acquisition:

-

Instrument: Q-TOF or Orbitrap.

-

Mode: ESI Positive (+).

-

Action: Determine exact mass and calculate formula. Check isotope pattern (Cl/Br presence?).

-

-

NMR Sample Prep:

-

Dissolve

mg of sample in -

Note: Ensure the tube is clean and free of paramagnetic impurities (rust/dust) which broaden lines.

-

-

Data Acquisition:

-

Run

(16 scans), -

Special Step: If

peaks are broad, add

-

-

Data Analysis:

-

Assign the aromatic ring pattern (COSY).

-

Locate the quaternary carbons (HMBC from ring protons).

-

Verify the substituent attachment point (HMBC from substituent protons to ring carbons).

-

References

-

Fragmentation Patterns in Mass Spectrometry of Organic Compounds . Chemguide. Available at: [Link]

-

Influence of solvents on the 1H-NMR chemical shifts . University of Basrah/ResearchGate. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents . Organometallics/ACS. Available at: [Link]

-

FT-IR spectra of isomers of aminophenol . ResearchGate. Available at: [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction . Crystals (MDPI). Available at: [Link]

Navigating the Biaryl Space: A Technical Guide to 5-(3-Aminophenyl)-3-cyanophenol Derivatives

Topic: Exploring Derivatives of 5-(3-Aminophenyl)-3-cyanophenol for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.[1]

Executive Summary

In the landscape of privileged medicinal scaffolds, the meta,meta-substituted biaryl system occupies a distinct niche. This guide focuses on 5-(3-Aminophenyl)-3-cyanophenol (Compound 1) , a versatile template that integrates three orthogonal functional handles: a nucleophilic aniline, an acidic phenol, and an electron-withdrawing nitrile.[1][2]

Unlike simple biphenyls, Compound 1 offers a "triad of reactivity" that allows for independent vector exploration without orthogonal protection group strategies. This whitepaper outlines the structural rationale, robust synthetic protocols, and strategic derivatization logic required to transition this scaffold from a library fragment to a lead candidate.

Part 1: Structural Analysis & Pharmacophore Mapping[1]

The "Triad of Functionality"

The medicinal value of 5-(3-Aminophenyl)-3-cyanophenol lies in its ability to interact with biological targets via three distinct mechanisms simultaneously.

| Functional Group | Electronic Character | pKa (Approx) | Medicinal Utility | Metabolic Liability |

| Phenol (-OH) | H-Bond Donor/Acceptor | ~9.5 | H-bond interactions (e.g., Ser/Thr residues).[1][2] | High (Glucuronidation/Sulfation).[1][2] |

| Aniline (-NH₂) | Basic/Nucleophilic | ~4.0 (Conj.[1][2] Acid) | Solubilizing group; handle for amide/urea formation.[1][2] | Moderate (Acetylation/Oxidation).[1][2] |

| Nitrile (-CN) | EWG / Polar | Neutral | Bioisostere for carbonyl/halogen; metabolic blocker.[1][2] | Low (Hydrolysis is slow).[1][2] |

Geometric Considerations

The meta-linkage of the phenyl ring induces a "twisted" biaryl conformation (dihedral angle ~35-40°), preventing planarity.[1] This is critical for:

-

Solubility: Disrupts π-π stacking compared to planar analogs.[1][2]

-

Binding Pocket Fit: Mimics the geometry of many kinase inhibitors (e.g., Type II inhibitors) where the biaryl bridge spans the gatekeeper region.

Part 2: Robust Synthetic Strategy

To access Compound 1 and its derivatives reliably, we utilize a Suzuki-Miyaura Cross-Coupling approach.[1][2][3] This pathway is preferred over Stille or Negishi couplings due to the tolerance of the free phenol and amine (under optimized conditions) and the avoidance of toxic tin byproducts.

Protocol 1: Synthesis of the Core Scaffold

Target: 5-(3-Aminophenyl)-3-cyanophenol Retrosynthesis:[1][2] 3-Bromo-5-hydroxybenzonitrile + 3-Aminophenylboronic acid.[1][2]

Reagents & Conditions:

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) – Chosen for stability and resistance to poisoning by amines.

-

Base: K₃PO₄ (3.0 equiv) – Mild enough to prevent phenol oxidation but strong enough to activate the boronic acid.

-

Solvent: 1,4-Dioxane : Water (4:[1][2]1) – Ensures solubility of inorganic base and organic reactants.

-

Temperature: 90°C, 4-12 hours.

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine 3-bromo-5-hydroxybenzonitrile (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

-

Purge: Evacuate and backfill with Argon (3 cycles). Oxygen exclusion is critical to prevent homocoupling.[1][2]

-

Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·DCM (0.05 eq) under positive Argon flow.[1][2]

-

Solvation: Add degassed Dioxane/Water mixture. Seal vessel.

-

Reaction: Heat to 90°C. Monitor by LCMS (Look for M+H = 211.08).

-

Workup: Cool to RT. Dilute with EtOAc. Acidify aqueous layer slightly (pH ~6) to ensure phenol extraction.[1][2] Wash organic layer with Brine.[1][2][4] Dry over Na₂SO₄.[1][2][4]

-

Purification: Flash chromatography (Gradient: 0-60% EtOAc in Hexanes). The amine/phenol nature makes the compound polar; adding 1% TEA to the eluent may reduce tailing.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis and subsequent divergence points.

Figure 1: Convergent synthetic workflow for 5-(3-Aminophenyl)-3-cyanophenol utilizing Suzuki-Miyaura coupling, leading to three distinct exploration vectors.

Part 3: Derivatization Logic & SAR Vectors[1]

Once the scaffold is in hand, the medicinal chemist must prioritize modifications based on the target profile.

Vector A: The Amine (The "Warhead" Handle)

The aniline nitrogen is the most reactive point and the primary vector for introducing specificity.

-

Strategy: Convert to Ureas or Amides .

-

Rationale: In kinase inhibitors (e.g., Sorafenib, Regorafenib), a diaryl urea motif forms a critical hydrogen bond network with the Glu/Asp residues in the DFG-motif of the kinase activation loop.

-

Protocol (Urea Formation): React Compound 1 with an aryl isocyanate in DCM/THF at RT. If the isocyanate is unavailable, use Triphosgene/DIPEA followed by the amine partner.

Vector B: The Phenol (The Metabolic Soft Spot)

The free phenol is a liability for oral bioavailability due to rapid Phase II metabolism (glucuronidation).

-

Option 1 (Etherification): Cap with a difluoromethyl group (-OCHF₂) using sodium chlorodifluoroacetate.[1][2] This mimics the H-bond acceptor capability of the phenol while blocking metabolism.[1]

-

Option 2 (Cyclization): If an adjacent carbon is available (e.g., via ortho-formylation), cyclize to form a benzofuran or quinoline, locking the conformation.

Vector C: The Nitrile (The Electronic Tuner)

The nitrile group is robust but can be modified if higher polarity is needed.

-

Strategy: Tetrazole Formation .

-

Rationale: The tetrazole ring is a classic bioisostere for a carboxylic acid (pKa ~5) but with better membrane permeability. It provides a strong anionic binding site.[1][2]

-

Protocol: React Compound 1 with NaN₃ and ZnBr₂ in water/isopropanol at reflux.

Part 4: Logical Relationships & Decision Tree

The following diagram maps the decision-making process for optimizing this scaffold based on assay results (Solubility vs. Potency vs. Stability).

Figure 2: SAR Decision Tree. This flowchart guides the optimization of Compound 1 based on common ADME and potency liabilities.

References

-

Nitrile Bioisosteres in Medicinal Chemistry Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]

-

Suzuki-Miyaura Coupling Protocols Title: Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism Source: Yoneda Labs / Nobel Prize Context URL:[Link][1]

-

Biaryl Scaffolds in Drug Design Title: Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update Source: MDPI (Molecules) URL:[Link][1]

-

Aminophenyl Derivatives in Medicinal Chemistry Title: Synthesis and biological evaluation of 3-(4-aminophenyl)-coumarin derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][1]

Sources

Methodological & Application

Application Note: Analytical Quantification of 5-(3-Aminophenyl)-3-cyanophenol

Method Development Guide & Validated Protocols

Executive Summary & Analyte Profiling

This guide details the analytical strategy for quantifying 5-(3-Aminophenyl)-3-cyanophenol , a challenging amphoteric intermediate often encountered in the synthesis of advanced functional materials and kinase inhibitors. Due to the simultaneous presence of a basic primary amine, an acidic phenol, and a polar nitrile group on a biphenyl core, this molecule exhibits complex pH-dependent solubility and retention behavior.

Physicochemical Profile (In Silico & Empirical)

Understanding the ionization state is critical for chromatographic success.

| Property | Value (Estimated) | Impact on Method |

| Structure | Biphenyl core with -NH₂, -OH, -CN | High UV absorbance (conjugation); Potential for |

| pKa (Base) | ~4.2 (Aniline moiety) | Protonated ( |

| pKa (Acid) | ~7.9 (Phenol w/ CN group) | Electron-withdrawing -CN lowers phenol pKa (vs. 9.9 for phenol). Ionized ( |

| LogP | ~2.1 (Neutral form) | Moderately lipophilic; suitable for Reversed-Phase LC (RPLC). |

| Solubility | Low in water (pH 6-7); High in MeOH, DMSO | Sample diluent must contain organic solvent (min 50%). |

Method Strategy (Quality by Design)

The amphoteric nature creates a "retention window" challenge. At neutral pH, the molecule is likely zwitterionic or neutral but poorly soluble.

-

Strategy A (Recommended): Acidic pH (pH ~2.5) . The amine is protonated (ionic), and the phenol is neutral. This ensures solubility and prevents secondary interactions with silanols if a high-quality end-capped column is used.

-

Strategy B (Alternative): Basic pH (pH ~10) . The amine is neutral, and the phenol is ionized. Requires hybrid-silica columns (e.g., Waters XBridge) resistant to high pH.

Primary Protocol: HPLC-UV/DAD

Application: Purity assay, reaction monitoring, and content uniformity. Rationale: Uses a C18 stationary phase with acidic mobile phase to maintain the amine in a protonated state, ensuring sharp peak shape and consistent retention.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Instrument | HPLC or UHPLC with Diode Array Detector (DAD) | DAD allows peak purity confirmation. |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Waters XSelect CSH Phenyl-Hexyl | C18 is standard. Phenyl-Hexyl provides orthogonal selectivity via |

| Mobile Phase A | Water + 0.1% Formic Acid (v/v) | Maintains pH ~2.7. Formic acid is MS-compatible. Use TFA (0.05%) if peak tailing > 1.5. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and better UV transparency than Methanol. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[2] |

| Column Temp | 40°C | Improves mass transfer and reduces backpressure. |

| Detection | UV @ 254 nm (bw 4) and 280 nm (bw 4) | 254 nm targets the biphenyl system; 280 nm targets the phenol. |

| Injection Vol | 5 - 10 µL | Dependent on sensitivity requirements. |

Gradient Program

Standard generic gradient to prevent elution of late-eluting dimers.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial equilibration (highly aqueous to retain polar impurities) |

| 2.0 | 5 | Isocratic hold |

| 12.0 | 90 | Linear ramp to elute main analyte and lipophilic impurities |

| 15.0 | 90 | Wash step |

| 15.1 | 5 | Return to initial |

| 20.0 | 5 | Re-equilibration |

System Suitability Criteria (USP <621>)

-

Tailing Factor (

): NMT 1.5 (Critical for amine-containing compounds). -

Resolution (

): > 2.0 between analyte and nearest impurity. -

Injection Precision: RSD < 1.0% (n=6).

Secondary Protocol: LC-MS/MS (Trace Analysis)

Application: Genotoxic impurity screening or biological matrix analysis (plasma/urine). Rationale: High sensitivity using Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode .

-

Why Positive? The aniline amine readily protonates

.

-

-

Precursor Ion: m/z ~211.1 (Calculated MW: 210.23 g/mol ).

-

Source Conditions:

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 400°C

-

Gas Flow: 800 L/hr

-

MRM Transitions (Optimized)

| Transition | Type | Collision Energy (eV) | Interpretation |

| 211.1 | Quantifier | 20 | Loss of -CN (HCN) or ring fragmentation |

| 211.1 | Qualifier | 35 | Loss of -CN and -CO (phenol ring cleavage) |

Note: Transitions must be experimentally verified using a pure standard as fragmentation patterns vary by instrument geometry (Triple Quad vs. Q-TOF).

Sample Preparation Workflow

Due to the amphoteric nature, simple liquid-liquid extraction (LLE) can be difficult. Solid Phase Extraction (SPE) is recommended for complex matrices.[1]

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction logic. This leverages the basic amine for selective retention, washing away acidic/neutral interferences.

Method Validation (ICH Q2(R2))

To ensure regulatory compliance, the method must be validated against the following parameters.

Specificity

-

Protocol: Inject blank, placebo/matrix, and analyte spiked with known synthesis precursors (e.g., 3-bromo-5-cyanophenol).

-

Acceptance: No interfering peaks at the retention time of the analyte. Peak purity index > 99.0% (DAD).

Linearity & Range

-

Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL for assay).

-

Acceptance:

; y-intercept confidence interval includes zero.

Accuracy (Recovery)

-

Protocol: Spike matrix at 80%, 100%, and 120% levels (triplicate).

-

Acceptance: Mean recovery 98.0% – 102.0% (for drug substance) or 90-110% (for impurities).

Robustness (Critical for this Analyte)

Since the separation relies on pH control:

-

pH Variation: Test Mobile Phase A at pH 2.5 and 2.9 (± 0.2 units).

-

Temperature: Test 35°C and 45°C.

-

Result: Retention time may shift, but resolution (

) between critical pairs must remain > 1.5.

Logic of Method Development (Decision Tree)

Figure 2: Decision matrix for instrument and pH selection based on analyte properties.

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

-

Dolan, J. W. (2010). pH-Dependent Retention of Ionizable Compounds. LCGC North America. Link

-

McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[3] Journal of Chromatography A. Link

-

PubChem. (2025).[4] Compound Summary: 3-Cyanophenol (Analogous pKa data). National Library of Medicine. Link

-

U.S. Pharmacopeia. (2024).[5] General Chapter <621> Chromatography. USP-NF. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. Quantitation of amphotericins by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Cyanophenol | C7H5NO | CID 13394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development and validation of a short runtime method for separation of trace amounts of 4-aminophenol, phenol, 3-nitrosalicylic acid and mesalamine by using HPLC system » Growing Science [growingscience.com]

experimental setup for studying the antioxidant properties of aminophenols

From Electrochemical Thermodynamics to Intracellular Kinetics

Abstract

Aminophenols (APs) represent a unique class of antioxidants characterized by the dual presence of electron-donating amino (-NH₂) and hydroxyl (-OH) groups on a benzene ring.[1] Unlike simple phenols, APs exhibit complex redox behavior involving Proton-Coupled Electron Transfer (PCET), allowing them to scavenge radicals via both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. This guide outlines a rigorous experimental framework for characterizing APs, addressing their specific stability challenges and interference potential in colorimetric assays.

Part 1: Structural Basis & Mechanistic Rationale

The Ortho/Para Advantage

The antioxidant potency of aminophenols is strictly governed by positional isomerism.

-

High Potency (ortho & para): 2-aminophenol and 4-aminophenol can form stable quinone imine intermediates upon oxidation. This resonance stabilization lowers the bond dissociation enthalpy (BDE) of the O-H and N-H bonds, facilitating radical scavenging.

-

Low Potency (meta): 3-aminophenol lacks the resonance structures required to stabilize the radical intermediate, resulting in significantly higher oxidation potentials and lower antioxidant activity.

Mechanism of Action (PCET)

The primary mechanism involves the donation of hydrogen atoms (HAT) or electrons (SET) to neutralize reactive oxygen species (ROS), converting the aminophenol into a quinone imine.

Figure 1: The oxidation pathway of p-aminophenol neutralizing a peroxyl radical via Proton-Coupled Electron Transfer (PCET).

Part 2: Electrochemical Characterization (Thermodynamics)

Rationale: Before testing biological efficacy, one must establish the thermodynamic feasibility of electron donation. Cyclic Voltammetry (CV) is the gold standard for APs, as it identifies the oxidation potential (

Protocol 1: Cyclic Voltammetry (CV) Setup

Objective: Determine the anodic peak potential (

Materials:

-

Potentiostat: (e.g., Metrohm Autolab or CHI).

-

Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter (polished to mirror finish with 0.05 µm alumina).

-

Reference Electrode: Ag/AgCl (3M KCl).

-

Counter Electrode: Platinum wire.

-

Solvent: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4 (Physiological) AND Acetate Buffer, pH 3.0 (Stability check).

Step-by-Step Methodology:

-

Electrode Preparation: Polish the GCE on a microcloth with alumina slurry. Sonicate in ethanol and then water for 3 mins each to remove debris.

-

Solution Prep: Prepare a 1.0 mM solution of the specific Aminophenol in the buffer.

-

Critical Note: Aminophenols auto-oxidize rapidly in basic or neutral solutions (turning brown). Prepare solutions immediately before use and protect from light.

-

-

Degassing: Purge the solution with high-purity Nitrogen or Argon for 10 minutes to remove dissolved oxygen, which interferes with cathodic peaks.

-

Measurement:

-

Scan Range: -0.2 V to +0.8 V (vs. Ag/AgCl).

-

Scan Rate: 50 mV/s, 100 mV/s, and 200 mV/s (to verify diffusion control).

-

Run 3 cycles; record data from the 2nd cycle.

-

-

Analysis: Record the Anodic Peak Potential (

).[2][3]-

Validation: Calculate

.[2] For a reversible 2-electron process (like quinone imine formation), theoretical

-

Part 3: Spectrophotometric Scavenging Assays (Kinetics)

Rationale: While CV gives thermodynamics, radical scavenging assays measure reaction kinetics. Warning: Aminophenol oxidation products (quinones) are often colored (yellow/red). This causes interference in the standard DPPH assay (517 nm). The ABTS assay is preferred as it measures at 734 nm, minimizing spectral overlap.

Protocol 2: ABTS Radical Cation Decolorization Assay

Objective: Measure the Trolox Equivalent Antioxidant Capacity (TEAC).

Reagents:

-

ABTS Stock: 7 mM ABTS + 2.45 mM Potassium Persulfate in water.[1] Incubate in dark for 12-16 hours to generate ABTS[1]•+ (dark blue).

-

Working Solution: Dilute stock with Ethanol until Absorbance at 734 nm is

.

Methodology:

-

Sample Prep: Dissolve Aminophenol in Ethanol (or DMSO if solubility is poor). Prepare serial dilutions (e.g., 5, 10, 25, 50, 100 µM).

-

Reaction:

-

Add 20 µL of Sample to 180 µL of ABTS Working Solution in a 96-well plate.

-

Blank: 20 µL Ethanol + 180 µL ABTS.

-

Compound Control (Interference Check): 20 µL Sample + 180 µL Ethanol (Measure this to subtract intrinsic color of the aminophenol).

-

-

Incubation: 6 minutes in the dark at Room Temperature.

-

Calculation:

[1]

Part 4: Cellular Validation (Biological Relevance)

Rationale: Chemical assays do not account for cell membrane permeability or intracellular metabolism. The DCFH-DA assay in HepG2 cells is the industry standard for validating intracellular antioxidant activity.

Protocol 3: Cellular Antioxidant Activity (CAA)

Objective: Quantify the ability of the AP to prevent AAPH-induced oxidation of DCFH to fluorescent DCF.[5]

Workflow Diagram:

Figure 2: Cellular Antioxidant Activity (CAA) assay workflow.

Methodology:

-

Cell Culture: Seed HepG2 cells in a black 96-well plate with clear bottom. Incubate 24h.

-

Treatment: Remove medium.[6][7] Wash with PBS.[1] Add 100 µL of treatment medium containing 25 µM DCFH-DA and the Aminophenol (various concentrations). Incubate 1 hour at 37°C.

-

Note: This step allows the AP to enter the cell alongside the probe.

-

-

Wash: Remove solution and wash cells with PBS. This ensures we are measuring intracellular effect only.

-

Stress: Add 100 µL of 600 µM AAPH (free radical generator) in HBSS.

-

Read: Immediately place in plate reader at 37°C. Read fluorescence (Ex 485nm / Em 535nm) every 5 minutes for 1 hour.

-

Analysis: Calculate the Area Under the Curve (AUC).

Where

Data Presentation & Interpretation[1][4][7][8][9][10][11][12][13]

Summary of Expected Results for Aminophenols:

| Parameter | Assay | High Activity (e.g., p-Aminophenol) | Low Activity (e.g., m-Aminophenol) | Notes |

| Cyclic Voltammetry | < 0.4 V | > 0.7 V | Lower potential = easier electron donation. | |

| IC50 | ABTS | Low (µM range) | High | Compare to Trolox standard. |

| CAA Unit | Cell Assay | High (> 50) | Low (< 10) | Indicates membrane permeability + activity. |

| Stability | Visual/UV | Turns brown rapidly | Stable | Ortho/Para isomers oxidize to quinones. |

References

-

Nagaoka, S., et al. (2024). "DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols." International Journal of Molecular Sciences. Available at: [Link]

-

Gulcin, I. (2020). "Antioxidants and Antioxidant Methods: An Updated Overview." Archives of Toxicology. Available at: [Link]

-

Wolfe, K.L., & Liu, R.H. (2007). "Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements."[8] Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Fotouhi, L., et al. (2014). "Electrochemical behavior of 4-aminophenol at natural phosphate modified carbon paste electrode." Trade Science Inc.[9] Available at: [Link]

-

Magalhães, L.M., et al. (2008). "Methodological aspects about in vitro evaluation of antioxidant properties." Analytica Chimica Acta. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. kamiyabiomedical.com [kamiyabiomedical.com]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

Application Note: Engineering ESIPT-Based Fluorescent Probes from Cyanophenol Scaffolds

Executive Summary & Design Logic

Cyanophenols (e.g., 2-hydroxybenzonitrile and its derivatives) represent a privileged scaffold in the design of Excited-State Intramolecular Proton Transfer (ESIPT) probes. Unlike conventional fluorophores (fluorescein, rhodamine) that suffer from small Stokes shifts and concentration-dependent quenching (ACQ), cyanophenol-derived probes—specifically 2-(2'-hydroxyphenyl)benzothiazoles (HBT) —offer:

-

Large Stokes Shifts (>150 nm): Minimizing self-absorption and improving signal-to-noise ratio.

-

Dual Emission (Ratiometric Potential): Distinct Enol (E) and Keto (K) emission bands allow for self-calibrating measurements independent of probe concentration.

-

Tunable Acidity: The electron-withdrawing cyano (-CN) group, when retained or strategically positioned, modulates the pKa of the phenolic hydroxyl, enabling precise pH sensing in physiological windows (pH 6.5–7.4).

This guide details the rational synthesis, characterization, and biological application of these probes, focusing on converting cyanophenol precursors into functional benzothiazole-based sensors.

Mechanistic Principles (ESIPT)[1][2]

The core functionality relies on the ESIPT mechanism.[1] Upon photoexcitation, the phenolic proton of the cyanophenol-derived core transfers to the neighboring heteroatom (nitrogen in the benzothiazole ring), forming a keto tautomer.

Diagram 1: ESIPT Mechanism & Photocycle

Caption: The four-level photocycle of cyanophenol-derived HBT probes. Excitation triggers ultrafast proton transfer, resulting in red-shifted emission from the Keto species.

Protocol 1: Chemical Synthesis

Objective: Synthesize a 2-(2'-hydroxyphenyl)benzothiazole (HBT) core using 2-cyanophenol as the scaffold precursor.

Rationale: While HBTs are often made from salicylic acid, using 2-cyanophenol (salicylonitrile) allows for milder condensation conditions with 2-aminothiophenol, often avoiding the high-temperature sublimation issues of acids.

Materials

-

Precursor: 2-Hydroxybenzonitrile (2-Cyanophenol) or substituted derivatives (e.g., 4-diethylamino-2-hydroxybenzonitrile for red-shifted emission).

-

Catalyst/Solvent: Polyphosphoric Acid (PPA) or Ethanol/Acetic Acid.

-

Purification: Silica gel (200-300 mesh), Dichloromethane (DCM), Methanol.

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, mix 2-cyanophenol (1.0 eq, 5 mmol) and 2-aminothiophenol (1.1 eq, 5.5 mmol) .

-

Condensation: Add Polyphosphoric Acid (PPA, 10 mL) . The PPA acts as both solvent and acid catalyst to activate the nitrile group for nucleophilic attack by the thiol/amine.

-

Reaction: Heat the mixture to 140°C under nitrogen atmosphere for 4–6 hours .

-

Checkpoint: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The nitrile spot (

) should disappear, and a highly fluorescent spot (

-

-

Quenching: Cool the reaction to 60°C and pour slowly into ice-cold water (100 mL) with vigorous stirring. The PPA will hydrolyze, precipitating the crude benzothiazole.

-

Neutralization: Adjust pH to 7.0 using saturated

solution to ensure the phenol is protonated (Enol form). -

Workup: Filter the precipitate. Wash with water (

). -

Purification: Recrystallize from hot ethanol OR purify via column chromatography (Silica gel, DCM/Hexane gradient).

Yield Expectation: 75–85% as yellow/green solids.

Protocol 2: Spectroscopic Characterization & Validation

Objective: Confirm the ESIPT mechanism and determine the pKa for biological suitability.

A. Solvatochromism Analysis

ESIPT probes exhibit minimal solvatochromism in their absorption but significant changes in emission depending on hydrogen-bonding capability.

Procedure:

-

Prepare

stock solutions of the probe in Toluene (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic). -

Record UV-Vis absorption and Fluorescence emission spectra (

).

Data Interpretation Table:

| Solvent | Absorption | Emission | Stokes Shift (nm) | Mechanistic Insight |

| Toluene | 340 | 530 | ~190 | Strong ESIPT (Keto emission dominant). |

| Acetonitrile | 342 | 535 | ~193 | Strong ESIPT. |

| Methanol | 338 | 400 & 530 | ~62 & ~192 | Dual Emission. Intermolecular H-bonds with solvent compete with ESIPT, showing both Enol (400nm) and Keto (530nm) bands. |

B. pKa Determination (Ratiometric Response)

The cyanophenol scaffold allows tuning of the pKa.

-

Prepare buffers ranging from pH 4.0 to 9.0.

-

Add probe (

) to each buffer. -

Plot Fluorescence Intensity Ratio (

) vs. pH. -

Fit data to the Henderson-Hasselbalch equation to find pKa.

-

Target: A pKa near 7.0 is ideal for cytosolic pH sensing.

-

Protocol 3: Biological Validation (Live Cell Imaging)

Objective: Validate the probe for intracellular imaging (e.g., pH or ROS sensing) in HeLa cells.

Diagram 2: Experimental Workflow

Caption: Workflow for validating cyanophenol-based ESIPT probes in live cells, from incubation to ratiometric analysis.

Step-by-Step Imaging Protocol

-

Seeding: Plate HeLa cells in 35mm glass-bottom dishes (

cells/dish) and incubate for 24h. -

Staining: Replace medium with DMEM containing 5

Probe (from DMSO stock). Incubate for 30 minutes at 37°C.-

Note: Avoid serum (FBS) during staining if the probe is esterase-sensitive.

-

-

Washing: Wash cells

with PBS (pH 7.4) to remove non-internalized dye. -

Microscopy Settings (Confocal):

-

Excitation: 405 nm laser (matches the Enol form absorption).

-

Emission Channel 1 (Enol): 420–480 nm (Blue).

-

Emission Channel 2 (Keto): 520–580 nm (Green/Yellow).

-

-

Validation: Treat cells with nigericin (ionophore) and buffers of varying pH to calibrate the intracellular ratiometric response.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Quantum Yield | Non-radiative decay via bond rotation. | Rigidify the structure. Ensure the benzothiazole ring is coplanar with the phenol. |

| No ESIPT (Blue emission only) | Disruption of Intramolecular H-bond. | Check solvent proticity.[5][4] Use aprotic solvents (DMSO/ACN). Ensure the -OH group is not deprotonated or masked. |

| Poor Cell Permeability | Probe is too polar or aggregates. | Reduce concentration to |

| Photobleaching | Oxidation of the phenol. | Minimize laser power. The Keto form is generally photostable, but the Enol is sensitive. |

References

-

Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 47(23), 8842-8880.

-

Zhao, J., et al. (2011). "Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials."[6] Physical Chemistry Chemical Physics, 14(25), 8803-8817.

-

Padalkar, V. S., & Sekar, N. (2016). "Excited-state intramolecular proton transfer (ESIPT) inspired solid state emitters." RSC Advances, 6(16), 13268-13290.

-

Chen, X., et al. (2016).[1] "Fluorescent probes for hydrogen sulfide detection and bioimaging." Chemical Communications, 52, 7328-7343.

-

Li, Y., et al. (2020). "Recent advances in the development of fluorescent probes for detection of peroxynitrite." Coordination Chemistry Reviews, 416, 213337.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazole synthesis [organic-chemistry.org]

- 3. US3743649A - Synthesis of 2-(2-hydroxyphenyl)-benzothiazole - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. advancedstudies.cyu.fr [advancedstudies.cyu.fr]

- 6. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-(3-Aminophenyl)-3-cyanophenol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-(3-Aminophenyl)-3-cyanophenol. This bifunctional aromatic molecule, possessing a nucleophilic amine, an acidic phenol, and a polar cyano group, presents unique purification challenges. This resource offers troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guides

Section 1: Recrystallization Issues

Recrystallization is often the first line of defense for purifying solid organic compounds. However, the dual functionality of 5-(3-Aminophenyl)-3-cyanophenol can complicate solvent selection and crystal formation.

1.1. My compound won't crystallize, it just oils out.

-

Possible Cause: The solvent system may be inappropriate for the polarity of your compound, or the concentration of impurities is too high, inhibiting lattice formation. The presence of both a hydrogen bond donor (phenol) and acceptor (amine, cyano) can lead to strong solvation.

-

Solution:

-

Solvent System Modification:

-

If using a single solvent, try a binary or even tertiary solvent system. A common approach for polar compounds is to dissolve the crude material in a good solvent (e.g., methanol, ethanol, or acetone) and then add a poor solvent (e.g., water, hexane, or toluene) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.[1][2]

-

For aminophenols, recrystallization from hot water or aqueous alcohol is often effective.[1]

-

-

Seeding: Introduce a seed crystal from a previously purified batch to induce crystallization. If no pure crystals are available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate nucleation.

-

Pre-purification: If the crude material is heavily contaminated, a preliminary purification step such as a quick filtration through a plug of silica gel or an acid-base extraction may be necessary to remove impurities that hinder crystallization.

-

1.2. The recrystallized product is still colored.

-

Possible Cause: Colored impurities are often highly conjugated organic molecules. Aminophenols are also susceptible to oxidation, which can form colored quinone-imine species, especially when heated in the presence of air.[3]

-

Solution:

-

Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon (charcoal). Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon and the adsorbed colored impurities. Be aware that activated carbon can also adsorb your product, so use it sparingly.

-

Use of a Reducing Agent: To prevent oxidation during recrystallization, a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) can be added to the recrystallization solvent.[4]

-

Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially when heating the solution.[4]

-

Section 2: Column Chromatography Challenges

Column chromatography is a powerful technique for separating complex mixtures, but the polar and basic nature of 5-(3-Aminophenyl)-3-cyanophenol can lead to issues like streaking and poor separation on standard silica gel.

2.1. My compound is streaking badly on the silica gel column.

-

Possible Cause: The basic amino group in your molecule is interacting strongly with the acidic silanol groups on the surface of the silica gel.[5] This strong interaction leads to a broad, tailing peak shape.

-

Solution:

-

Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica. Triethylamine (Et3N) at a concentration of 0.1-1% is a common choice.[5] Alternatively, using a mobile phase containing ammonia, such as a mixture of dichloromethane, methanol, and aqueous ammonia, can be effective for highly basic compounds.[6]

-

Use of a Different Stationary Phase:

-

Alumina (basic or neutral): For basic compounds, alumina can be a better choice than silica as it is less acidic.

-

Amine-functionalized silica: This stationary phase has amine groups bonded to the silica surface, which shields the acidic silanol groups and provides a less interactive surface for the separation of basic compounds.[5][7]

-

Reversed-phase chromatography (C18): If your compound is sufficiently soluble in aqueous-organic mixtures, reversed-phase chromatography can be an excellent alternative. The separation is based on hydrophobicity rather than polar interactions with the stationary phase.[8]

-

-

2.2. I'm not getting good separation from a closely related impurity.

-

Possible Cause: The impurity may have a very similar polarity to your desired product, making separation by normal-phase chromatography difficult. This is often the case with isomers.[8]

-

Solution:

-

Optimize the Mobile Phase:

-

Gradient Elution: Use a shallow solvent gradient to improve resolution between closely eluting compounds.

-

Try Different Solvent Systems: Sometimes changing the solvent system entirely can alter the selectivity of the separation. For example, replacing a hexane/ethyl acetate system with a dichloromethane/methanol system can change the elution order of compounds.

-

-

Consider an Alternative Chromatography Mode:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the purification of polar compounds that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase (like silica or a bonded diol phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[9][10]

-

Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a C18 or phenyl-hexyl column can provide much higher resolution than standard flash chromatography.[8]

-

-

Workflow for Choosing a Chromatography Method

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]

- 5. biotage.com [biotage.com]

- 6. reddit.com [reddit.com]

- 7. teledynelabs.com [teledynelabs.com]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. biotage.com [biotage.com]

Technical Support Center: Overcoming Solubility Challenges of 5-(3-Aminophenyl)-3-cyanophenol in Biological Assays

Section 1: Understanding the Molecule - The Root of the Problem

Q1: Why is 5-(3-Aminophenyl)-3-cyanophenol so difficult to dissolve in aqueous buffers?

A1: The solubility challenge stems directly from its molecular structure, which possesses both hydrophobic (water-fearing) and ionizable (water-loving, under specific conditions) characteristics.

-

Hydrophobic Core: The molecule is built upon a biphenyl scaffold (two connected benzene rings). This core is large, rigid, and non-polar, making it inherently resistant to dissolving in water.

-

Ionizable Functional Groups: It contains two key functional groups whose charge state is dependent on the pH of the solution:

-

A Phenolic Hydroxyl (-OH) Group: This group is weakly acidic. At a high pH (alkaline conditions), it loses a proton to become a negatively charged phenoxide ion (-O⁻), which significantly increases its attraction to polar water molecules.[2]

-

An Amino (-NH₂) Group: This group is weakly basic. At a low pH (acidic conditions), it accepts a proton to become a positively charged ammonium ion (-NH₃⁺), which also enhances water solubility.

-

-

The Isoelectric Point: Between the acidic and alkaline pH ranges, there exists a pH at which the molecule has a net neutral charge. This is known as the isoelectric point (pI). At or near its pI, the compound's aqueous solubility is at its absolute minimum, making precipitation highly likely.[3] The goal of many solubilization strategies is to operate at a pH far from the pI.

The interplay between these features dictates the compound's behavior in your assay medium.

Caption: pH-dependent ionization of 5-(3-Aminophenyl)-3-cyanophenol.

Section 2: The First Step - Preparing a Stable Stock Solution

Q2: What is the best practice for preparing and storing a high-concentration stock solution?

A2: The foundation of a successful experiment is a stable, fully solubilized stock solution. For compounds like 5-(3-Aminophenyl)-3-cyanophenol, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent.[4][5]

Causality: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4][5] However, improper handling can still lead to issues. Water is an anti-solvent for many compounds dissolved in DMSO; its absorption from the atmosphere can lower the solubilizing capacity of DMSO and promote precipitation, a problem exacerbated by freeze-thaw cycles.[6]

Protocol: Preparing a 10 mM Stock Solution in DMSO

-

Preparation: Use an analytical balance to accurately weigh the required mass of your compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous (≤0.1% water) DMSO to the vial.

-

Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.

-

Troubleshooting Dissolution: If the solid does not fully dissolve, place the vial in a sonicator water bath for 5-15 minutes.[7] Sonication uses high-frequency sound waves to break up compound aggregates and accelerate the dissolution process.[7]

-

Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particulates or Tyndall effect (light scattering by suspended particles). The solution must be perfectly clear.

-

Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[6] Store tightly sealed at -20°C or -80°C.

Section 3: Troubleshooting Precipitation in Working Solutions

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is the most common failure point. When the high-concentration DMSO stock is diluted into an aqueous medium, the solvent environment changes dramatically from organic to aqueous. The DMSO concentration plummets, and if the compound's solubility in the final aqueous buffer is below your target concentration, it will precipitate.[1][8]

Follow this systematic troubleshooting workflow to identify the best solubilization strategy for your specific assay.

Caption: Decision workflow for troubleshooting compound precipitation.

Strategy A: pH Modification

Q4: Can I adjust the pH of my buffer to keep the compound in solution?

A4: Yes, this is often the simplest and most effective method, provided the pH change is compatible with your biological system.

Causality: As established in Q1, moving the pH away from the compound's isoelectric point (pI) will ionize either the amino or phenolic group, increasing its polarity and affinity for water.[2][9] For 5-(3-Aminophenyl)-3-cyanophenol, a buffer with a pH below ~4 (to protonate the amine) or above ~9 (to deprotonate the phenol) would likely increase solubility. However, extreme pH values can damage cells or denature proteins. Most cell-based assays require a pH between 7.2 and 7.4. Biochemical assays may offer more flexibility.

Data Table: Common Biological Buffers

| Buffer | Useful pH Range | Comments |

| Phosphate (PBS) | 5.8 - 8.0 | Physiologically relevant, but can precipitate with divalent cations (Ca²⁺, Mg²⁺). |

| HEPES | 6.8 - 8.2 | Common for cell culture; less prone to pH shifts with CO₂ changes. |

| Tris | 7.5 - 9.0 | Widely used in biochemistry; pH is temperature-dependent. |

| MES | 5.5 - 6.7 | Good for assays requiring a slightly acidic pH. |

| CAPS | 9.7 - 11.1 | Useful for high-pH biochemical assays; not for cell culture. |

This data is compiled from general biochemical knowledge.[10]

Protocol: pH Solubility Screening

-

Prepare several small-volume aliquots of different buffers (e.g., pH 5.0, 6.0, 7.4, 8.5).

-

Add your DMSO stock to each buffer to achieve the desired final concentration. Use a "stepwise dilution" method: add the stock solution dropwise into the vortexing buffer to avoid localized high concentrations that cause immediate precipitation.[8]

-

Incubate at the assay temperature for 30-60 minutes.

-

Visually inspect for precipitation. The buffer system that maintains clarity is a potential candidate for your assay.

-

Self-Validation: Always run a "vehicle control" with the selected buffer (containing the same final DMSO concentration but no compound) to ensure the buffer itself does not affect your assay readout.

Strategy B: Co-solvents

Q5: What are co-solvents, and what are the acceptable limits in an assay?

A5: A co-solvent is a water-miscible organic solvent that, when added to the main aqueous buffer, increases the solubility of a poorly soluble compound.[7][11] It works by reducing the overall polarity of the solvent system, making it a more hospitable environment for hydrophobic molecules.[7]

Causality: While DMSO is the best solvent for the stock, its final concentration in assays should typically be kept below 0.5% (and ideally ≤0.1%) to avoid off-target effects and cytotoxicity.[12] Other co-solvents can be used in the final formulation, but their concentration must also be carefully controlled.

Data Table: Common Co-solvents for Biological Assays

| Co-solvent | Typical Max % (v/v) in Cell Assays | Pros | Cons |

| DMSO | < 0.5% | Powerful solvent. | Can be toxic at higher concentrations.[12] |

| Ethanol | < 1% | Readily available, less toxic than DMSO. | Can affect enzyme activity and cell membranes.[13] |

| Polyethylene Glycol 400 (PEG 400) | 1-5% | Low toxicity, good solubilizer. | Can increase viscosity of the medium. |

| Propylene Glycol (PG) | 1-5% | Generally recognized as safe (GRAS). | Can have moderate cytotoxic effects.[13] |

Protocol: Formulation with a Co-solvent

-

Prepare an intermediate dilution of your compound in 100% co-solvent (e.g., Ethanol or PEG 400).

-

Calculate the volume needed to achieve your final desired compound and co-solvent concentration.

-

Using the stepwise dilution technique, add the co-solvent/compound mixture to your main assay buffer while vortexing.

-

Self-Validation: The vehicle control for this experiment is critical. It must contain the same final concentrations of both DMSO (from the original stock) and the co-solvent (e.g., 0.1% DMSO + 1% PEG 400) in the assay buffer.

Strategy C & D: Encapsulation Agents (Surfactants & Cyclodextrins)

Q6: My assay is highly sensitive to organic solvents. What are my alternatives?

A6: Encapsulation agents are an excellent alternative. They work by trapping the hydrophobic compound within a structure that has a water-soluble exterior. This avoids the need for potentially toxic organic solvents.

-

Surfactants: These are molecules with a hydrophilic head and a hydrophobic tail.[14] Above a certain concentration (the Critical Micelle Concentration, or CMC), they self-assemble into spherical structures called micelles, with the hydrophobic tails forming a core. Your compound partitions into this core, while the hydrophilic heads face the water, rendering the entire complex soluble.[15][16] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used.[16]

-

Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[17][18] The hydrophobic compound becomes trapped within the central cavity, forming an "inclusion complex."[19][20] This complex presents a hydrophilic surface to the water, dramatically increasing solubility.[17][] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used due to their high solubility and low toxicity.[12][]

Data Table: Comparison of Encapsulation Agents

| Agent Type | Example | Mechanism | Key Advantage |

| Surfactant | Tween® 80 | Micelle Formation[16] | High loading capacity |

| Cyclodextrin | HP-β-CD | Inclusion Complex[17] | Very low cytotoxicity[12] |

Protocol: Solubilization with HP-β-Cyclodextrin